5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of "click chemistry" . This reaction involves the use of azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazoles.
Scientific Research Applications
5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate specific signaling pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: Another antidepressant with a triazole ring.
Uniqueness
5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxamide groups can participate in hydrogen bonding, enhancing its interactions with biological targets. Additionally, its methyl group can influence its lipophilicity and overall pharmacokinetic profile.
Properties
Molecular Formula |
C4H6N4O2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
N-methyl-5-oxo-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
InChI Key |
HWLJEDMYEMYVGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNNC1=O |
Origin of Product |
United States |
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